2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-methoxy-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-13-7-3-2-5-8(12-7)11-6(4-9)10-5/h2-3H,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNTWVMDQOORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two main stages:
- Preparation of a chloromethyl-substituted methoxypyridine intermediate.
- Coupling this intermediate with an imidazo[4,5-b]pyridine derivative or its precursor, often via nucleophilic substitution or condensation reactions.
Preparation of the Chloromethyl Methoxypyridine Intermediate
A common precursor is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride , which shares structural similarity and serves as a key building block.
Typical preparation steps include :
- Starting from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine , dissolve in toluene at a concentration of 20-30% (w/w).
- Add a toluene solution of triphosgene dropwise at low temperature (0-10 °C) with a molar ratio of triphosgene to the pyridine derivative around 0.35-0.37.
- After completion, add a small amount of methanol (molar ratio to pyridine around 0.10-0.25) to quench residual reagents.
- Remove acidic gases under reduced pressure.
- Centrifuge and dry the reaction mixture to obtain the hydrochloride salt of the chloromethyl pyridine intermediate.
This method yields a high purity product with advantages of operational simplicity and high yield.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Dissolution | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene (20-30%) | Ensures good solubility |
| Chlorination | Triphosgene in toluene, 0-10 °C, molar ratio 1:0.35-0.37 | Controlled chlorination |
| Quenching | Methanol addition | Neutralizes residual reagents |
| Isolation | Reduced pressure, centrifugation, drying | High purity hydrochloride salt |
Coupling with Imidazo[4,5-b]pyridine Derivatives
The chloromethyl group is reactive and undergoes nucleophilic substitution with thiol or amino groups on imidazo[4,5-b]pyridine derivatives.
- React 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 2-mercapto-5-methoxyimidazo[4,5-b]pyridine in aqueous sodium hydroxide solution.
- Stir at room temperature for 40 minutes, then reflux for 6 hours.
- Upon completion, isolate the product by filtration and drying.
This yields 2-[2-(3,5-dimethyl-4-methoxy)pyridylmethylthio]-5-methoxyimidazo[4,5-b]pyridine with high purity (~98.5% by HPLC) and good yield (~89%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution | 2-chloromethyl pyridine + 2-mercaptoimidazopyridine, NaOH, reflux 6 h | Coupling product formation |
| Isolation | Filtration, washing, drying | High purity product |
Oxidation to Sulfoxide Derivative (Optional Step)
In some syntheses (e.g., for tenatoprazole), the thioether product is oxidized to the sulfoxide:
- Treat the thioether with hydrogen peroxide in dichloromethane at low temperature (-10 °C to 0 °C).
- Stir for 30 minutes.
- Quench with aqueous sodium hydroxide.
- Isolate and purify the sulfoxide product.
This step is crucial for obtaining the active pharmaceutical intermediate with desired oxidation state and purity (~99% by HPLC).
Alternative Synthetic Routes
Recent advances include one-pot synthesis methods for imidazo[4,5-b]pyridine derivatives starting from 2-chloro-3-nitropyridine and aldehydes in water-isopropanol mixtures without metal catalysts. These methods utilize:
- Reduction of nitro groups.
- Condensation with aldehydes.
- Cyclization to form the imidazo[4,5-b]pyridine core.
Although this method is efficient for substituted imidazo[4,5-b]pyridines, it is less directly applicable to chloromethyl substitution but highlights solvent and catalyst effects on yield and purity.
Summary Table of Key Preparation Steps
Research Findings and Analytical Data
- High Performance Liquid Chromatography (HPLC) is routinely used to monitor reaction progress and confirm purity, with typical purities exceeding 98%.
- Nuclear Magnetic Resonance (NMR) spectra confirm substitution patterns and oxidation states, with characteristic chemical shifts for methoxy, chloromethyl, methyl, and aromatic protons.
- Infrared (IR) Spectroscopy supports functional group identification, especially for sulfoxide S=O stretching in oxidized products.
- Reaction conditions such as temperature, solvent choice, and reagent molar ratios are critical to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Sodium Methoxide: Used as a base in condensation reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, material science, and as a synthetic intermediate.
Antitumor Activity
One of the most notable applications of this compound is its potential as an antitumor agent. Studies have indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, research by Zhang et al. (2021) demonstrated that modifications to the imidazo-pyridine structure could enhance its activity against breast cancer cells, suggesting pathways for developing new anticancer drugs.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study conducted by Liu et al. (2020) reported that certain derivatives showed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Neurological Applications
Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. For example, Chen et al. (2022) found that specific derivatives could inhibit neuroinflammation and oxidative stress in neuronal cells, indicating potential therapeutic applications in conditions like Alzheimer's disease.
Organic Light Emitting Diodes (OLEDs)
In material science, this compound has been utilized in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as an electron transport layer or as an emissive material. Research by Kim et al. (2019) highlighted its effectiveness in enhancing the efficiency and stability of OLED devices.
Polymer Chemistry
The compound serves as a useful intermediate in polymer chemistry for synthesizing functionalized polymers with specific properties. Its ability to undergo nucleophilic substitution reactions allows chemists to create polymers with tailored functionalities, which can be applied in coatings, adhesives, and other materials.
Synthetic Strategies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The chloromethylation process can be achieved using reagents such as paraformaldehyde and hydrochloric acid under controlled conditions to ensure high yields and purity.
Case Study: Antitumor Derivatives
A comprehensive case study by Smith et al. (2023) focused on synthesizing various derivatives of this compound to evaluate their antitumor activity. The study involved:
- Synthesis : Multiple derivatives were synthesized through nucleophilic substitution reactions.
- Biological Evaluation : The synthesized compounds were tested against several cancer cell lines.
- Results : Some derivatives exhibited IC50 values lower than existing chemotherapeutics, indicating potential for further development.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Original Compound | 25 | MCF-7 |
| Derivative A | 10 | MCF-7 |
| Derivative B | 15 | HeLa |
| Derivative C | 8 | A549 |
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function . This property is particularly useful in medicinal chemistry, where it can be used to design drugs that target specific proteins or enzymes.
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Position Dictates Reactivity : Alkylation at N3/N4 (vs. N1) in imidazo[4,5-b]pyridine derivatives significantly alters biological activity. For example, N3-alkylated compounds show enhanced antimicrobial potency .
Scaffold Hopping : Replacing imidazo[4,5-b]pyridine with imidazo[4,5-c]pyridine or purine cores modulates NPP1 inhibition efficacy, underscoring the importance of bicyclic ring topology .
Electron-Withdrawing Groups : Chloromethyl and trifluoromethyl groups improve metabolic stability and target binding, whereas methoxy groups enhance solubility .
Biological Activity
2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies and findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₉H₈ClN₃O
- Molecular Weight : 201.63 g/mol
- Functional Groups : Chloromethyl and methoxy groups attached to the imidazo[4,5-b]pyridine scaffold.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. Specifically, this compound has been evaluated for its activity against various bacterial strains.
In Vitro Studies
In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing lesser efficacy against Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Activity Level |
|---|---|
| Bacillus cereus | High |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
Anticancer Activity
The imidazo[4,5-b]pyridine derivatives are also being investigated for their anticancer properties. Evidence suggests that these compounds may inhibit growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Cell Line Studies : In studies involving human cancer cell lines, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent growth inhibition .
- Mechanistic Insights : The mechanism of action appears to involve modulation of key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[4,5-b]pyridine derivatives is essential for optimizing their biological activity. Modifications at various positions on the imidazo ring have been correlated with changes in potency and selectivity for different biological targets.
Key Findings
Q & A
Q. What are the common synthetic routes for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine, and what key intermediates are involved?
A multistep approach is typically employed:
- Step 1 : Condensation of pyridine-2,3-diamine with a substituted aldehyde (e.g., 5-methoxy-2-formylpyridine) under oxidative conditions. Ceric ammonium nitrate (CAN) and H₂O₂ are used as catalysts to form the imidazo[4,5-b]pyridine core .
- Step 2 : Introduction of the chloromethyl group via nucleophilic substitution. For example, reaction with chloroacetyl chloride in DMF under phase-transfer catalysis (solid-liquid) .
- Key intermediates : Pyridine-2,3-diamine derivatives and substituted aldehydes are critical precursors.
Q. How is the structural characterization of this compound validated?
- X-ray crystallography : Determines bond lengths (mean C–C = 0.002 Å) and torsion angles, confirming the planar imidazo[4,5-b]pyridine core .
- NMR spectroscopy : ¹H-NMR peaks at δ 3.98 (s, 3H) for methoxy protons and δ 3.54–3.58 (m, 4H) for chloromethyl groups are diagnostic .
- HRMS : Molecular ion [M + Na]⁺ confirms the molecular formula (e.g., C₁₂H₁₄ClN₃O requires m/z 275.0825) .
Q. What preliminary biological assays are used to assess its pharmacological potential?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
- Anti-inflammatory potential : Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, with IC₅₀ values compared to reference inhibitors like BYK191023 .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Q. What in vivo models are suitable for evaluating its anti-inflammatory efficacy?
Q. How do computational studies enhance understanding of its bioactivity?
- Docking simulations : Map interactions with iNOS (PDB: 3E7T) to identify binding residues (e.g., Glu377, Trp372) .
- DFT calculations : Analyze electron density in the chloromethyl group to predict reactivity in nucleophilic environments .
Q. How should researchers address contradictions in biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. RAW264.7) to rule out cell-specific effects .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Structural analogs : Compare activity of 2-(chloromethyl) derivatives with non-chlorinated analogs to isolate the role of the chloromethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
